2-Iodo-1,3,4-trimethylbenzene
Description
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Properties
IUPAC Name |
2-iodo-1,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILSMPAHFYBPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41381-32-2 | |
| Record name | 2-iodo-1,3,4-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly attached to an aromatic ring. mdpi.com They serve as crucial building blocks in modern organic synthesis due to their high reactivity and versatility. mdpi.com The carbon-iodine (C-I) bond in aryl iodides is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, making the iodine atom an excellent leaving group in a variety of chemical transformations. researchgate.net
This enhanced reactivity makes aryl iodides highly preferred substrates in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. These methods are indispensable for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials like polymers and organic cages. mdpi.comresearchgate.net
The synthesis of aryl iodides can be achieved through various methods, such as the direct iodination of aromatic compounds using an electrophilic iodine source. mdpi.comresearchgate.net Reagents like iodine in the presence of an oxidizing agent (e.g., periodic acid or ammonium (B1175870) hexanitratocerate(IV)) are commonly employed for this purpose. oup.comoup.com
Role of Alkyl Substituted Aryl Iodides As Key Intermediates
Alkyl-substituted aryl iodides, a sub-class to which 2-Iodo-1,3,4-trimethylbenzene belongs, are valuable intermediates in organic synthesis. The presence of alkyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, which in turn can affect its reactivity and the outcome of chemical reactions. For instance, the direct iodination of polymethylbenzenes has been a subject of study to understand the directing effects of the alkyl groups and to prepare specific isomers. oup.comoup.com
Research has shown that the iodination of various polymethylbenzenes, such as m-xylene, 1,2,3-trimethylbenzene, and 1,2,4,5-tetramethylbenzene, can be achieved using different iodinating systems. oup.com The position of iodination is influenced by the substitution pattern of the starting arene. Furthermore, sterically hindered polyalkylbenzenes have been successfully mono-iodinated, demonstrating the utility of these methods for creating complex building blocks. researchgate.net These alkyl-substituted aryl iodides can then be used in subsequent coupling reactions to introduce more complex functionalities.
Overview of Research Trajectories for 2 Iodo 1,3,4 Trimethylbenzene
Direct Halogenation Approaches for Aromatic Iodination
Direct iodination involves the reaction of an aromatic compound with an iodinating agent. Unlike other halogens, molecular iodine (I₂) is the least reactive in electrophilic substitutions, and the reaction is often reversible. oup.com Therefore, these methods typically require an activating agent or an oxidant to facilitate the formation of a more potent electrophilic iodine species.
Electrophilic Aromatic Substitution for 2-Iodo-1,3,4-trimethylbenzene Synthesis
Electrophilic aromatic substitution is the most common strategy for the direct iodination of arenes. For 1,2,4-trimethylbenzene (B165218), the directing effects of the three methyl groups guide the incoming electrophile. The position between two methyl groups (position 3) is sterically hindered, while the other positions are activated. The synthesis of 2-Iodo-1,3,4-trimethylbenzene requires the substitution at the C-2 position.
Catalytic Systems in Iodination (e.g., Selectfluor-mediated)
Modern synthetic methods employ catalytic systems to activate molecular iodine under mild conditions. One notable example is the use of Selectfluor (F-TEDA-BF₄), which serves as a powerful oxidant. organic-chemistry.orgwikipedia.org This system is effective for the iodination of electron-rich benzene (B151609) derivatives, including those with bulky alkyl groups. organic-chemistry.org The reaction proceeds by activating the I-I bond in molecular iodine, leading to a more electrophilic species that can attack the aromatic ring. wikipedia.org This method offers high regioselectivity, often targeting the most electron-rich and sterically accessible position. organic-chemistry.org Research has shown this approach to be efficient in acetonitrile, requiring only catalytic amounts of molecular iodine for a complete transformation. nih.gov
Oxidant-Mediated Iodination (e.g., I₂/Hypervalent Iodine Reagents)
The direct iodination of aromatic compounds with molecular iodine necessitates an oxidant to remove the hydrogen iodide (HI) byproduct, which can otherwise lead to a reversible reaction. oup.com A variety of oxidizing systems have been developed to drive the reaction to completion.
Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and (diacetoxyiodo)benzene (B116549) (DIB), are highly effective oxidants for this purpose. mdpi.comuab.cat For instance, the iodination of 2,4,6-triphenyl-1,3,5-trimethylbenzene was successfully achieved using a combination of iodine and PIFA in chloroform (B151607) at room temperature, yielding the iodinated product in good yield. mdpi.comresearchgate.net These reagents are valued because they often function under mild, metal-free conditions. mdpi.com
Another established method involves using iodine in combination with periodic acid dihydrate, which has been used for the direct iodination of trimethylbenzenes to produce diiodo and triiodo derivatives. oup.com Similarly, systems using iodine with oxidants like sodium periodate (B1199274) in concentrated sulfuric acid can iodinate even deactivated arenes, showcasing the power of these strong electrophilic "I+" reagents. researchgate.net
Solid-supported catalysts and oxidants also provide a practical approach. Alumina-supported copper(II) chloride (CuCl₂) has been demonstrated to effectively mediate the iodination of polymethylbenzenes, including 1,2,4-trimethylbenzene, with molecular iodine. This heterogeneous system allows for mild reaction conditions and a simple workup to achieve high yields of the mono-iodinated product. oup.com
Radical-Mediated Iodination Strategies for Alkylbenzenes
While electrophilic substitution is the dominant pathway, radical-mediated reactions offer an alternative. Iodine-mediated free radical reactions have become increasingly prominent in organic synthesis. researchgate.net These reactions can be initiated by various means, including heat, light, or radical initiators. researchgate.net
In the context of alkylbenzenes, there is a potential competition between iodination at the aromatic ring and functionalization of the benzylic position. However, some studies on visible-light-mediated halogenation have noted that under certain conditions, iodination of the aromatic ring is favored, with no iodination of the benzylic position observed. rsc.org This suggests that the interaction of an arene radical cation with iodine can be a viable pathway for aromatic substitution. rsc.org Other radical approaches have utilized iodine in combination with reagents like silver nitrite (B80452) for the iodination of alkylbenzenes. acs.orgnih.gov
Indirect Synthetic Pathways to 2-Iodo-1,3,4-trimethylbenzene
Indirect methods involve the synthesis of 2-Iodo-1,3,4-trimethylbenzene from an aromatic precursor that already contains a functional group. This functional group is then chemically transformed into an iodo group.
Transformation of Pre-functionalized Aromatic Systems
A classic and highly reliable indirect route to aryl iodides is the Sandmeyer reaction or related diazotization procedures. This approach typically begins with a corresponding aniline (B41778) derivative. For instance, a diiodo-trimethylbenzene isomer has been synthesized starting from 2,3,6-trimethylaniline. oup.com This process involves the transformation of the aniline into a diazonium salt, which is then treated with a source of iodide, such as aqueous potassium iodide, to yield the aryl iodide. oup.com This multi-step pathway offers excellent control over regiochemistry, as the position of the iodine is dictated by the initial placement of the amino group.
Aryl Diazonium Salt Precursors
The synthesis of 2-Iodo-1,3,4-trimethylbenzene can be effectively achieved through the use of an aryl diazonium salt precursor derived from the corresponding amine, 2,3,4-trimethylaniline (B74830). This method, a variant of the Sandmeyer reaction, is a cornerstone in aromatic chemistry for introducing a variety of functional groups onto an aromatic ring that are otherwise difficult to install via direct substitution. wikipedia.orgbyjus.comorganic-chemistry.org The process involves two primary stages: the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with an iodide ion. byjus.com
The initial step is the conversion of 2,3,4-trimethylaniline into its corresponding diazonium salt. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures, generally between 0–5 °C, to ensure the stability of the diazonium salt. mnstate.eduuomustansiriyah.edu.iq
Once the 2,3,4-trimethylbenzenediazonium salt is formed, it is subjected to a reaction with an iodide source, most commonly potassium iodide (KI). uomustansiriyah.edu.iqyoutube.com In the case of iodination, the reaction often proceeds without the need for a copper(I) catalyst, which is a hallmark of the classical Sandmeyer reaction for introducing chlorine or bromine. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion (I⁻) results in the formation of 2-Iodo-1,3,4-trimethylbenzene with the evolution of nitrogen gas. wikipedia.orgmnstate.edu
Recent advancements have introduced one-pot diazotization-iodination procedures. For instance, the use of acidic ionic liquids as the proton source allows for the formation of stable aryl diazonium salts at room temperature, which can then be readily converted to aryl iodides in good yields upon the addition of sodium iodide. ijcce.ac.ir
Table 1: Reaction Conditions for Diazotization-Iodination
| Step | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Diazotization | 2,3,4-trimethylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C | Formation of 2,3,4-trimethylbenzenediazonium chloride |
| Iodination | Potassium Iodide (KI) | Slow addition to the cold diazonium salt solution | Displacement of the diazonium group with iodide |
Regiochemical Control and Stereoselectivity in Synthesis
The synthesis of a specific isomer of a substituted aromatic compound requires careful control over the reaction's regiochemistry. In the case of trimethyliodobenzenes, achieving a high isomeric purity of 2-Iodo-1,3,4-trimethylbenzene is dependent on managing the directing effects of the substituents on the aromatic ring.
Influence of Electronic and Steric Factors on Iodination Directivity
The regiochemical outcome of the direct iodination of 1,2,4-trimethylbenzene (pseudocumene) is governed by a combination of electronic and steric effects exerted by the three methyl groups. wikipedia.orgresearchgate.net
Electronic Effects: Methyl groups are activating, electron-donating groups due to hyperconjugation and a weak +I (inductive) effect. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The activation is most pronounced at the ortho and para positions relative to each methyl group. In 1,2,4-trimethylbenzene, the positions are activated as follows:
Position 3: ortho to the methyl at C-2 and C-4.
Position 5: ortho to the methyl at C-4 and para to the methyl at C-1.
Position 6: ortho to the methyl at C-1.
Based on electronic effects alone, positions 3 and 5 are the most activated and therefore the most likely sites for electrophilic substitution.
Steric Effects: Steric hindrance arises from the physical bulk of the methyl groups, which can impede the approach of the electrophile to certain positions on the ring. wikipedia.org
Position 3: Flanked by methyl groups at C-2 and C-4, this position is sterically hindered.
Position 5: This position is less sterically hindered, with only one adjacent methyl group at C-4.
Position 6: This position is also less hindered, adjacent to the methyl group at C-1.
The interplay of these factors determines the final product distribution. While positions 3 and 5 are electronically favored, the significant steric hindrance at position 3 makes an attack at position 5 more probable. Direct iodination of 1,2,4-trimethylbenzene often leads to a mixture of isomers, with 5-iodo-1,2,4-trimethylbenzene being a major product due to the favorable combination of strong electronic activation and lower steric hindrance. The synthesis of the less common 2-Iodo-1,3,4-trimethylbenzene (which is equivalent to 3-iodo-1,2,4-trimethylbenzene through renumbering) is challenging via direct iodination because position 3 is sterically crowded. This highlights the synthetic utility of the Sandmeyer reaction, which offers precise regiochemical control by starting with a specific amine precursor (2,3,4-trimethylaniline), thus forcing the iodine to substitute at the desired position. organic-chemistry.org
Isomeric Purity Considerations for Trimethyliodobenzenes
When synthesizing a specific trimethyliodobenzene isomer, achieving high isomeric purity is a significant consideration. libretexts.org Direct iodination methods often yield a mixture of isomers, necessitating purification or the use of analytical methods to determine the composition of the product. arkat-usa.orgresearchgate.net
For instance, the direct iodination of 1,2,4-trimethylbenzene can produce several mono-iodo isomers. The relative amounts of these isomers depend on the specific iodinating agent and reaction conditions used.
Table 2: Potential Isomers from Direct Iodination of 1,2,4-Trimethylbenzene
| Isomer Name | Position of Iodine | Expected Relative Abundance | Rationale |
|---|---|---|---|
| 5-Iodo-1,2,4-trimethylbenzene | C-5 | Major | Strong electronic activation, moderate steric hindrance |
| 3-Iodo-1,2,4-trimethylbenzene | C-3 | Minor | Strong electronic activation, high steric hindrance |
The use of the Sandmeyer reaction starting from an isomerically pure trimethylaniline is the preferred method for obtaining a high purity of a specific trimethyliodobenzene isomer, such as 2-Iodo-1,3,4-trimethylbenzene. However, the purity of the final product is contingent on the isomeric purity of the starting amine.
The assessment of isomeric purity is crucial and is typically performed using analytical techniques such as:
Gas Chromatography (GC): This method can separate isomers based on differences in their boiling points and interactions with the stationary phase. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can distinguish between isomers, as the different substitution patterns lead to unique chemical shifts and coupling patterns for the protons and carbons on the aromatic ring. libretexts.org
For chiral molecules, enantiomeric purity is a concern, but for achiral isomeric mixtures like those of trimethyliodobenzene, the focus is on determining the relative percentages of each constitutional isomer. libretexts.orgresearchgate.netnih.gov
Carbon-Carbon Bond Formation Reactions
The aryl iodide functionality in 2-iodo-1,3,4-trimethylbenzene serves as a versatile handle for constructing new carbon-carbon bonds, a fundamental process in organic synthesis. This is primarily achieved through cross-coupling reactions, arylation via radical intermediates, and to a lesser extent, nucleophilic aromatic substitution.
Cross-Coupling Methodologies Utilizing the Aryl Iodide Moiety
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and the carbon-iodine bond in 2-iodo-1,3,4-trimethylbenzene is particularly amenable to these transformations due to its relatively low bond dissociation energy.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation. researchgate.net The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgpsu.edu
The Suzuki reaction , first reported by Akira Suzuki in 1979, couples an organoboron species with an organohalide. wikipedia.org This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org The general scheme involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The base is crucial for activating the boronic acid, which facilitates the transmetalation step. organic-chemistry.org For 2-iodo-1,3,4-trimethylbenzene, a Suzuki coupling would involve its reaction with a suitable boronic acid to form a new biaryl compound. The reaction can be performed under various conditions, including aqueous and biphasic systems. harvard.edu
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Iodobenzene (B50100) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biphenyl | High |
| 2 | 4-Iodo-toluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 4-Methylbiphenyl | High |
| 3 | 2-Iodothiophene | Phenylboronic acid | Fe₃O₄@chitosan-Pd | K₂CO₃ | Ethanol/Water | 2-Phenylthiophene | 95 |
This table presents generalized examples of Suzuki reactions with various aryl halides to illustrate the versatility of the method. Specific conditions for 2-iodo-1,3,4-trimethylbenzene would require experimental optimization.
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.orgorganic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key difference is that the organostannane does not require activation by a base. libretexts.org The reaction is compatible with a wide range of functional groups. libretexts.orgharvard.edu Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Table 2: Key Steps in the Stille Reaction Catalytic Cycle
| Step | Description |
| Oxidative Addition | The aryl halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex. |
| Transmetalation | The organostannane (R²-SnR₃) transfers its organic group (R²) to the Pd(II) complex, displacing the halide. |
| Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. |
This table outlines the fundamental mechanistic steps of the Stille coupling reaction.
Copper-mediated coupling reactions, while historically important, have seen renewed interest. In some palladium-catalyzed reactions, such as the Sonogashira coupling of aryl iodides with terminal alkynes, copper(I) iodide is often used as a co-catalyst. researchgate.netnih.gov However, in certain contexts, the presence of copper can be detrimental to the reaction with less reactive aryl halides. researchgate.net There are also copper-mediated reactions that proceed via a radical pathway, initiated by a single electron transfer between a substrate and the copper catalyst. nih.gov
While palladium and copper are the dominant metals in cross-coupling chemistry, gold catalysis has emerged as a powerful tool for various organic transformations. However, the direct application of gold catalysis to the cross-coupling of aryl iodides like 2-iodo-1,3,4-trimethylbenzene is less common compared to palladium-based methods. Gold catalysts are more frequently employed in reactions involving the activation of alkynes and allenes.
Arylation Reactions via Radical Intermediates
Aryl radicals are highly reactive species that can participate in C-C bond formation. semanticscholar.org These radicals can be generated from aryl iodides under certain conditions. One method involves the reaction of aryl hydrazines with a catalytic amount of iodine in the presence of air to generate aryl radicals. semanticscholar.org These radicals can then be trapped by a suitable reaction partner. Another approach involves the use of hypervalent iodine reagents, which can act as precursors to aryl radicals. beilstein-journals.org The use of light can also induce the formation of aryl radicals for arylation reactions. rsc.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism. youtube.com For 2-iodo-1,3,4-trimethylbenzene, which has electron-donating methyl groups, classical NAS is generally disfavored.
However, an alternative mechanism, known as the elimination-addition or benzyne (B1209423) mechanism, can occur under strongly basic conditions. youtube.com This pathway involves the elimination of HX to form a highly reactive benzyne intermediate, which then undergoes nucleophilic addition. youtube.com
Another possibility for nucleophilic substitution on aryl halides involves radical cations. Studies have shown that the reaction between halobenzene radical cations and nucleophiles can proceed via nucleophilic aromatic ipso-substitution. nih.gov The efficiency of this reaction is dependent on the halogen, with iodobenzene showing greater reactivity than bromo-, chloro-, and fluorobenzene. nih.gov
Carbon-Heteroatom Bond Formation Reactions
The carbon-iodine bond in 2-Iodo-1,3,4-trimethylbenzene is a prime site for nucleophilic substitution and cross-coupling reactions, enabling the formation of new bonds between the aromatic ring and heteroatoms like oxygen, nitrogen, and silicon.
Direct Functionalization for Heteroatom Incorporation (e.g., hydroxylation, silylation)
While direct, specific examples of hydroxylation and silylation on 2-Iodo-1,3,4-trimethylbenzene are not extensively documented in dedicated studies, its reactivity can be inferred from established methods for aryl iodides.
Hydroxylation: The conversion of aryl iodides to phenols is a fundamental transformation. Copper-catalyzed hydroxylation, a variant of the Ullmann condensation, is a common method. rsc.orgnih.govresearchgate.net These reactions typically involve a copper(I) catalyst, a suitable ligand, and a hydroxide (B78521) source (like NaOH or KOH) in a polar solvent at elevated temperatures. nih.govresearchgate.net The use of ligands such as 8-hydroxyquinolin-N-oxide can facilitate this transformation under milder conditions. nih.gov For a compound like 2-Iodo-1,3,4-trimethylbenzene, this would lead to the formation of 2,3,6-trimethylphenol, a valuable phenolic derivative.
Silylation: The introduction of a silyl (B83357) group, a key step in creating materials and intermediates for further coupling reactions, can be achieved via palladium-catalyzed silylation. Aryl iodides are known to react with silylating agents, such as hexamethyldisilane (B74624) or various hydrosilanes, in the presence of a palladium catalyst. elsevierpure.comnih.gov The reaction often requires a ligand and additives to proceed efficiently. For example, the silylation of electron-deficient aryl iodides has been achieved using triorganosilanes in the presence of pyridine (B92270) and lithium chloride. elsevierpure.com This methodology provides a pathway to synthesize silylated trimethylbenzene derivatives from 2-Iodo-1,3,4-trimethylbenzene.
Amination Reactions
The formation of carbon-nitrogen (C-N) bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination stands as a premier method for this transformation, offering a broad scope and high functional group tolerance. wikipedia.orgnumberanalytics.com
This palladium-catalyzed cross-coupling reaction pairs an aryl halide, such as 2-Iodo-1,3,4-trimethylbenzene, with a primary or secondary amine in the presence of a base. wikipedia.orglibretexts.org The catalytic cycle is well-understood and involves several key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl iodide, breaking the C-I bond and forming an arylpalladium(II) complex. wikipedia.orgnumberanalytics.com This is often the rate-determining step. numberanalytics.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org
The choice of ligand is critical for the reaction's success. Bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that allowed for the efficient coupling of aryl iodides. wikipedia.org More recently, sterically hindered biaryl phosphine ligands developed by the Buchwald group, such as BrettPhos, have expanded the reaction's scope to include a wider range of amines and even challenging aryl chlorides. libretexts.org Nickel-catalyzed systems have also been developed, showing high selectivity for aryl iodides in the presence of other halides. acs.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table illustrates the general conditions and scope of the reaction, which are applicable to 2-Iodo-1,3,4-trimethylbenzene.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | wikipedia.org |
| Aryl Bromide | Primary Amine | Pd2(dba)3 / BrettPhos | K3PO4 | Dioxane | libretexts.org |
| Aryl Iodide | Aryl/Aliphatic Amine | Ni(acac)2 / Phenylboronic Ester (activator) | K3PO4 | Toluene | acs.org |
Chemistry Involving Hypervalent Iodine Intermediates Derived from 2-Iodo-1,3,4-trimethylbenzene
Iodine's ability to exist in higher oxidation states (+3, +5) allows aryl iodides to be converted into hypervalent iodine reagents. nih.gov These compounds are valuable, environmentally benign oxidizing agents that enable a range of unique transformations. nih.gov
Aryl iodides like 2-Iodo-1,3,4-trimethylbenzene can be oxidized to λ³-iodanes, such as (diacetoxyiodo)arenes (ArI(OAc)₂) or [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs, Koser's reagent). nih.govacs.org Common oxidants for this purpose include sodium percarbonate, sodium perborate, m-chloroperoxybenzoic acid (m-CPBA), Oxone, and sodium hypochlorite. nih.govacs.orgorganic-chemistry.org For instance, treating an iodoarene with sodium percarbonate in a mixture of acetic anhydride (B1165640) and acetic acid provides a simple and effective route to the corresponding (diacetoxyiodo)arene. nih.gov Similarly, diaryliodonium salts, another class of hypervalent iodine compounds, can be synthesized in one pot from iodoarenes and arenes using oxidants like Oxone in sulfuric acid. beilstein-journals.orgrsc.orgrsc.orgchemrxiv.orgresearchgate.net
Oxidative Transformations and Cyclization Reactions
Once formed, hypervalent iodine(III) derivatives of 2-Iodo-1,3,4-trimethylbenzene can be used to mediate a variety of oxidative and cyclization reactions.
Oxidative Transformations: Hypervalent iodine reagents are known for their ability to perform selective oxidations. For example, they can oxidize alcohols to aldehydes and ketones. A significant application is in the Hofmann-Löffler-Freytag reaction, which involves the cyclization of N-haloamines to form pyrrolidines. wikipedia.orgyoutube.com The Suárez modification of this reaction uses a hypervalent iodine(III) reagent (like PhI(OAc)₂) and iodine to generate a nitrogen-centered radical under mild, neutral conditions, which then undergoes an intramolecular 1,5-hydrogen atom abstraction to initiate cyclization. wikipedia.orgrecercat.cat This methodology could be applied to substrates derived from 2-Iodo-1,3,4-trimethylbenzene to construct complex heterocyclic systems. jst.go.jp
Cyclization Reactions: Hypervalent iodine reagents are particularly adept at promoting intramolecular cyclization reactions by activating unsaturated systems. thieme-connect.deorganic-chemistry.orgresearchgate.netnih.gov For instance, β,γ-unsaturated carboxylic acids can undergo oxidative cyclization in the presence of a highly electrophilic hypervalent iodine(III) species to form substituted furan-2-ones. thieme-connect.deorganic-chemistry.orgresearchgate.net This transformation often involves the in situ generation of a more reactive reagent, such as PhI(OTf)₂, from PhI(OAc)₂ and a triflate source. thieme-connect.deorganic-chemistry.org Similarly, unsaturated alcohols and amides can be cyclized to form various halogenated heterocycles, demonstrating the utility of these reagents in constructing cyclic frameworks. beilstein-journals.org
Table 2: Examples of Reactions Mediated by Hypervalent Iodine Reagents This table shows general transformations where hypervalent iodine reagents derived from aryl iodides are used.
| Reaction Type | Substrate Type | Hypervalent Iodine Reagent | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | β,γ-Unsaturated Carboxylic Acid | PhI(OAc)2 / Me3SiOTf | Furan-2-one | thieme-connect.deorganic-chemistry.org |
| Hofmann-Löffler-Freytag Reaction (Suárez Mod.) | N-Alkyl Sulfonamide | PhI(OAc)2 / I2 | Pyrrolidine derivative | wikipedia.orgrecercat.cat |
| Halocyclization | Unsaturated Amine | PhI(OAc)2 / KI | Iodinated Pyrrolidine | beilstein-journals.org |
Mechanistic Investigations and Computational Studies of 2 Iodo 1,3,4 Trimethylbenzene Reactions
Theoretical Chemistry Applications
Computational chemistry provides powerful tools to investigate the reactions of 2-iodo-1,3,4-trimethylbenzene at a molecular level. These theoretical applications complement experimental studies by providing detailed energetic and structural information that is often difficult or impossible to obtain through empirical methods alone.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. researchgate.netgerit-brandenburg.deaps.org For reactions involving 2-iodo-1,3,4-trimethylbenzene, DFT can be used to map out the entire potential energy surface of a reaction.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of key thermodynamic and kinetic parameters:
Activation Energy (Ea): This represents the energy barrier that must be overcome for a reaction to occur and is directly related to the reaction rate.
Table 1: Calculated Thermodynamic Parameters for the Iodination of Benzene (B151609) with ICl Calculations performed at the DFT B3LYP/6-311G level. Data extracted from theoretical studies on benzene iodination.* researchgate.net
| Parameter | Gas Phase (kcal/mol) | Methanol Solution (kcal/mol) |
| ΔH (π-complex formation) | -4.3 | -1.1 |
| ΔH (σ-complex formation) | 16.2 | 11.2 |
| ΔH (overall reaction) | -1.4 | -3.7 |
Theoretical chemistry enables the development of models that can predict the reactivity and selectivity of 2-iodo-1,3,4-trimethylbenzene without the need for extensive experimentation. These models often rely on quantitative structure-activity relationships (QSAR). nih.govnih.gov
Predictive modeling can be based on several computed parameters:
Molecular Descriptors: Properties derived from the molecule's structure, such as electronic parameters (e.g., dipole moment, partial charges), steric parameters, and topological indices, can be correlated with experimental reactivity. nih.govresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.combeilstein-journals.org For 2-iodo-1,3,4-trimethylbenzene, the distribution of the HOMO can predict the most likely sites for electrophilic attack, while the LUMO distribution can indicate sites susceptible to nucleophilic attack. wuxiapptec.com
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (red) and electron-poor (blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.
By constructing and validating these models, chemists can screen for potential reactivity, predict the outcomes of unknown reactions, and rationally design new synthetic pathways involving 2-iodo-1,3,4-trimethylbenzene.
Role of Catalysis and Ligand Effects on Reaction Pathways
Catalysis plays a pivotal role in the regioselective iodination of aromatic compounds. For substrates like 1,2,4-trimethylbenzene (B165218), which has multiple non-equivalent positions for substitution, controlling the site of iodination is a significant challenge.
Palladium-catalyzed C-H iodination has emerged as a powerful tool for the regioselective functionalization of arenes. nih.gov The use of directing groups can guide the catalyst to a specific C-H bond, leading to high selectivity. For instance, sulfinyl directing groups have been shown to facilitate ortho-iodination of phenyl sulfoxides. nih.gov While not directly applied to 2-iodo-1,3,4-trimethylbenzene in the reviewed literature, this methodology highlights the potential for catalyst-controlled regioselectivity in the iodination of polysubstituted benzenes.
The ligands coordinated to the metal center in a catalyst can profoundly influence both the reactivity and selectivity of the reaction. The discovery of 2-pyridone ligands has been shown to significantly enhance the reactivity of palladium catalysts in non-directed C-H functionalization of a broad range of aromatic substrates. nih.gov These ligands can act as internal bases to facilitate the C-H cleavage step. nih.gov
In the context of iodination, ligands can modulate the electronic properties of the catalyst and steer the electrophilic attack to a specific position on the aromatic ring. While specific ligand effects on the iodination of 1,2,4-trimethylbenzene are not detailed in the available literature, the general principles of ligand-accelerated catalysis suggest that a judicious choice of ligand could favor the formation of the 2-iodo isomer over other potential products.
Table 2: Overview of Catalytic Systems for Arene Iodination
| Catalyst System | Description | Potential Application for 1,2,4-trimethylbenzene |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Activate the halogen to form a more potent electrophile. wikipedia.org | Can enhance the rate of iodination but may offer poor regioselectivity. |
| Palladium Catalysts with Directing Groups | Utilize a functional group on the substrate to direct the catalyst to a specific C-H bond. nih.gov | Could potentially be adapted to achieve high regioselectivity for the 2-position. |
| Palladium Catalysts with Accelerating Ligands | Employ ligands that enhance the intrinsic reactivity of the palladium center. nih.gov | May improve reaction efficiency and could influence regioselectivity. |
| Silver Salts (e.g., Ag₂SO₄) | Activate I₂ by forming insoluble silver iodide, generating an electrophilic iodine species. nih.gov | Can be effective for iodination, with regioselectivity influenced by the solvent. nih.gov |
Advanced Synthetic Applications and Emerging Research Frontiers
2-Iodo-1,3,4-trimethylbenzene as a Versatile Precursor in Complex Molecule Synthesis
The strategic placement of an iodine atom on the trimethylbenzene (pseudocumene) scaffold makes 2-iodo-1,3,4-trimethylbenzene a highly valuable precursor in the synthesis of more complex molecules. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is readily activated, facilitating a wide array of chemical transformations.
Building Blocks for Polyiodinated Aromatic Scaffolds
Polyiodinated aromatic compounds are crucial intermediates in synthetic chemistry, serving as versatile platforms for constructing elaborate molecular structures through sequential, site-selective cross-coupling reactions. mdpi.comsemanticscholar.orgresearchgate.net 2-Iodo-1,3,4-trimethylbenzene can serve as a foundational unit for creating these scaffolds. Through further electrophilic iodination reactions, additional iodine atoms can be introduced onto the aromatic ring. The regioselectivity of these subsequent iodinations is influenced by the directing effects of the methyl groups and the existing iodine substituent.
For instance, methods for the selective transformation of methyl-substituted benzene (B151609) derivatives into mono-, di-, and even tri-iodo substituted products have been developed. chem-soc.si One such method utilizes F-TEDA-BF₄ (Selectfluor™) and iodine, where the degree of iodination can be controlled by the stoichiometric ratio of the reagents. chem-soc.si This approach allows for the programmed synthesis of polyiodinated trimethylbenzene derivatives, which are otherwise challenging to access. These polyiodinated scaffolds are highly sought after for creating complex, three-dimensional molecules with tailored properties.
Integration into Functional Materials (e.g., MOFs, COFs, Dendrimers)
The utility of iodinated aromatic compounds extends significantly into materials science, particularly as linkers or struts in the construction of functional materials like Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and dendrimers. mdpi.comsemanticscholar.orgresearchgate.net These materials are prized for their high porosity, large surface areas, and tunable properties.
Polyiodinated aromatics, derived from precursors like 2-iodo-1,3,4-trimethylbenzene, are instrumental in this field. mdpi.comsemanticscholar.org The iodine atoms serve as reactive handles for forming extended, porous networks through various coupling reactions (e.g., Suzuki, Sonogashira, Heck). mdpi.comsemanticscholar.org For example, the synthesis of 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene has been demonstrated as a pathway to create extended linkers for MOF and COF design, enabling the formation of frameworks with large, accessible pores. mdpi.comsemanticscholar.org The trimethylbenzene core, as found in 2-iodo-1,3,4-trimethylbenzene, provides a rigid, C3-symmetric node that can direct the geometry of the resulting framework.
| Functional Material | Role of Iodinated Precursor | Potential Application |
| Metal-Organic Frameworks (MOFs) | Serves as an organic linker or strut connecting metal clusters. wikipedia.orgsigmaaldrich.com | Gas storage, separation, catalysis. wikipedia.org |
| Covalent Organic Frameworks (COFs) | Acts as a building block for forming a porous, crystalline polymer network. mdpi.comsemanticscholar.org | Gas storage, catalysis, optoelectronics. mdpi.com |
| Dendrimers | Functions as a core or branching unit in the stepwise synthesis of these hyperbranched macromolecules. mdpi.comsemanticscholar.orgresearchgate.net | Drug delivery, catalysis. mdpi.com |
Precursors for Fluorine-Containing Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Aryl iodides, including 2-iodo-1,3,4-trimethylbenzene, are valuable precursors for the synthesis of organofluorine compounds.
One established route involves the conversion of the iodoarene into a hypervalent iodine species, such as a diaryliodonium salt or a (diacetoxyiodo)arene. nih.govresearchgate.net These activated intermediates can then undergo nucleophilic fluorination, often with a source of fluoride (B91410) ions like [¹⁸F]fluoride for applications in Positron Emission Tomography (PET). nih.govresearchgate.net This two-step sequence provides an effective method to transform an aryl-iodine bond into an aryl-fluorine bond. nih.gov Research has shown that (diacetoxyiodo)arenes prepared from iodoarenes can be converted to [¹⁸F]fluoroarenes, with the reaction's success being influenced by the substituents on the aromatic ring. nih.gov
Another approach is the copper-mediated cross-coupling of an aryl iodide with a fluorine-containing building block. For instance, the reaction of 1-iodo-2,5-bis(methoxy-methoxy)-3,4,6-trimethylbenzene with ethyl bromodifluoroacetate in the presence of copper powder yields a phenyldifluoroacetate derivative, a key step in the synthesis of 4,4-difluoro-α-tocopherol. researchgate.net This highlights the potential of using 2-iodo-1,3,4-trimethylbenzene in similar reactions to introduce difluoromethyl or other fluoroalkyl groups.
Development of Novel Methodologies for Aryl Iodide Reactivity
The unique reactivity of the carbon-iodine bond has spurred the development of new synthetic methodologies. Research in this area aims to create more efficient, selective, and environmentally friendly ways to form chemical bonds. Aryl iodides like 2-iodo-1,3,4-trimethylbenzene are often used as test substrates in these developing reactions due to their moderate reactivity and steric properties.
Recent advancements have focused on transition-metal-free coupling reactions. miragenews.com These methods provide sustainable alternatives to traditional palladium-catalyzed processes. miragenews.com Key strategies include:
Hypervalent Iodine Chemistry : Utilizing diaryliodonium salts, generated from aryl iodides, as highly reactive intermediates that can act as aryl cation synthons, aryl radicals, or aryne precursors. miragenews.comnih.gov
Base-Promoted Aryl-Iodide Dissociation : Activating the C-I bond using bases, sometimes with organocatalysts, to facilitate C-H arylation and other bond formations without transition metals. miragenews.comnih.gov
Photoinduced and Electrochemical Activation : Using light or electricity to induce the cleavage of the aryl-iodide bond, generating reactive aryl species under mild conditions. miragenews.comnih.gov
Furthermore, new catalytic systems continue to be explored. Rhodium(I)-catalyzed B-H arylation has been successfully applied to sterically hindered aryl iodides, including 2-iodo-1,3,5-trimethylbenzene, to generate B-arylated carboranes. acs.orgacs.org This demonstrates the tolerance of modern catalytic systems for sterically encumbered substrates. Palladium-catalyzed reactions are also being refined; for example, investigations into C-N cross-coupling have elucidated the inhibitory effects of iodide salts and developed solvent systems to overcome this issue, making the amination of aryl iodides as efficient as that of other aryl halides. nih.gov
Green Chemistry Principles in the Synthesis and Application of 2-Iodo-1,3,4-trimethylbenzene
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly influencing the synthesis and use of chemicals like 2-iodo-1,3,4-trimethylbenzene. miragenews.com
In the synthesis of iodoarenes, traditional methods often employ harsh reagents. Greener alternatives are being actively pursued. One promising approach is the use of elemental iodine with a solid oxidant, such as a urea-hydrogen peroxide (UHP) adduct, under solvent-free conditions. researchgate.net This method offers high efficiency and atom economy, particularly for activated aromatic rings. researchgate.net
In the application of 2-iodo-1,3,4-trimethylbenzene, the shift towards transition-metal-free coupling reactions is a significant step in green chemistry. miragenews.com By avoiding scarce, costly, and potentially toxic heavy metals like palladium, these methods reduce environmental impact and waste. miragenews.com The use of hypervalent iodine chemistry, in particular, is considered a versatile and eco-friendly strategy that enhances atom economy and allows for the recycling of the aryl iodide byproducts. miragenews.comnih.gov The development of reactions that can be performed in more environmentally benign solvents or under solvent-free conditions further aligns the use of this compound with green chemistry principles. researchgate.net
Q & A
Q. Experimental Design :
- Track reaction progress by sampling at timed intervals.
- Use numerical integration of rate equations to model nitronium ion ([NO₂]⁺) steady-state concentrations .
Advanced: How can researchers resolve contradictions in kinetic data for nitration reactions?
Methodological Answer:
Kinetic inconsistencies often stem from variable reaction media (e.g., trace water, urea concentrations). Mitigation strategies include:
- Standardized conditions : Fix HNO₃/H₂O/urea ratios (e.g., 4.94 M HNO₃, 1.32 M H₂O, 0.028 M urea) to ensure reproducibility .
- Control experiments : Compare results with a non-reactive analog (e.g., 2,4-dimethylnitrobenzene) to isolate steric/electronic effects.
- Statistical validation : Apply ANOVA to assess significance of rate constant variations across replicates .
Note : Rate constants (k) are sensitive to solvent polarity. Use nitromethane as a consistent solvent for comparability .
Basic: What safety protocols are critical when handling 2-Iodo-1,3,4-trimethylbenzene?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste disposal : Segregate iodine-containing waste and transfer to licensed hazardous waste facilities. Do not neutralize with strong bases (risk of HI gas release) .
- Spill management : Absorb with inert material (e.g., vermiculite) and store in sealed containers for professional disposal .
Advanced: How can competing iodination pathways be minimized during synthesis?
Methodological Answer:
- Temperature control : Maintain reactions below 10°C to suppress polyiodination .
- Stoichiometry : Use a slight iodine deficit (0.95 equiv) to favor mono-substitution.
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity, as seen in analogous Wittig reactions .
Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 9:1) and confirm purity with melting point analysis or DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
